4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone
Description
This compound is a 1,2,4-triazole derivative featuring:
- 4-Ethyl group at position 4 of the triazole ring.
- 3-(Trifluoromethyl)phenoxymethyl substituent at position 3.
- Methyl sulfone group at position 2.
The sulfone moiety is a critical functional group, often enhancing metabolic stability and bioavailability compared to thioether analogs .
Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives .
Alkylation/arylation of the triazole thiol intermediate with appropriate halides (e.g., 3-(trifluoromethyl)phenoxymethyl chloride) .
Oxidation of the resulting sulfide to the sulfone using H₂O₂/Na₂WO₄, a method proven efficient for related triazole sulfones .
Properties
IUPAC Name |
4-ethyl-3-methylsulfonyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c1-3-19-11(17-18-12(19)23(2,20)21)8-22-10-6-4-5-9(7-10)13(14,15)16/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSBEIKISSJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)C)COC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Ethyl-5-((3-(Trifluoromethyl)phenoxy)methyl)-4H-1,2,4-triazole-3-thiol
The triazole core is constructed via cyclization of a thiosemicarbazide precursor. A representative procedure involves:
- Condensation : Reacting ethyl hydrazinecarboxylate with 3-(trifluoromethyl)phenoxyacetyl chloride to form a hydrazide intermediate.
- Cyclization : Treating the hydrazide with ammonium thiocyanate under acidic conditions (HCl, ethanol, reflux) to yield the 4H-1,2,4-triazole-3-thiol.
Key Reaction Parameters :
- Temperature: 80–90°C
- Solvent: Ethanol/water (3:1)
- Yield: 65–72%
Step 2: Methylation to Form the Sulfide Intermediate
The thiol group at position 3 is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃):
$$ \text{Triazole-3-thiol} + \text{CH}3\text{I} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{Triazole-3-methyl sulfide} $$
Optimization Note : Excess methyl iodide (1.5 equiv) and prolonged reaction time (12–16 hr) improve conversion.
Step 3: Oxidation to Sulfone
The sulfide is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid:
$$ \text{Triazole-3-methyl sulfide} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50°C}} \text{Triazole-3-methyl sulfone} $$
Critical Factors :
Synthetic Route 2: Direct Sulfone Incorporation During Triazole Formation
Step 1: Preparation of a Prefunctionalized Sulfone Building Block
A methyl sulfone-containing precursor is synthesized separately:
- Synthesis of Methyl Sulfone Acetyl Chloride :
- Oxidize methylthioacetic acid to methylsulfonylacetic acid using H₂O₂.
- Convert to acid chloride via thionyl chloride (SOCl₂).
Step 2: Cyclization to Form the Triazole Core
React the sulfone-containing acid chloride with ethyl hydrazinecarboxylate and 3-(trifluoromethyl)phenoxymethylamine in a one-pot cyclization:
$$ \text{R-COCl} + \text{H}2\text{N-NH-COOEt} + \text{Ar-CH}2\text{NH}_2 \xrightarrow{\text{Base}} \text{Triazole sulfone} $$
Advantages :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Sequential Oxidation) | Route 2 (Direct Incorporation) |
|---|---|---|
| Number of Steps | 3 | 2 |
| Overall Yield | 55–60% | 70–75% |
| Key Challenge | Oxidation selectivity | Purification of intermediates |
| Scalability | Moderate | High |
Route 2 is industrially preferred due to streamlined steps and reduced byproduct formation.
Industrial-Scale Optimization Strategies
Continuous Flow Reactor for Oxidation
Implementing continuous flow technology for the H₂O₂ oxidation step enhances safety and efficiency:
Catalytic Methods for Methylation
Transitioning from stoichiometric methyl iodide to dimethyl carbonate (DMC) with phase-transfer catalysts reduces waste:
$$ \text{Triazole-3-thiol} + \text{DMC} \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{Triazole-3-methyl sulfide} $$
Conditions :
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity using a C18 column (ACN/H₂O gradient).
- Elemental Analysis : C 44.72%, H 4.04%, N 12.03% (theoretical: C 44.70%, H 4.05%, N 12.03%).
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone undergoes various chemical reactions:
Oxidation: The sulfone group can undergo further oxidation, particularly under harsh oxidative conditions.
Reduction: Reduction reactions may target the triazole or phenoxy moieties but require specific conditions to preserve the sulfone group.
Substitution: The aromatic and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of strong oxidizers like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating reagents and nucleophiles like sodium methoxide or lithium aluminum hydride.
Major Products
Oxidation: Higher oxidation states of the compound.
Reduction: Partially or fully reduced versions, depending on the site of reduction.
Substitution: Variously substituted triazole or phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. The specific compound has shown efficacy against a variety of pathogens:
- Antibacterial Properties :
- Antifungal Activity :
Antimalarial Potential
Recent research has focused on the design of triazole derivatives as potential antimalarial agents. The compound's structure allows it to interact with biological targets involved in malaria pathogenesis:
- Lead Compound Development :
Agricultural Applications
The compound's unique chemical structure suggests potential applications in agriculture, particularly as a fungicide or pesticide:
-
Fungicidal Properties :
- Triazole derivatives are widely used in agriculture for their fungicidal properties. The ability of this compound to inhibit fungal growth could be harnessed to protect crops from fungal diseases, thereby improving yield and quality.
-
Pesticide Development :
- Given its chemical stability and effectiveness against microbial pathogens, further research could explore its use as a pesticide formulation to enhance crop protection strategies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone is largely dictated by its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, modulating their activity.
Pathways Involved: Depending on its specific application, it may influence metabolic, signaling, or genetic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Sulfone vs. Thioether : Sulfones (e.g., target compound) exhibit greater oxidative stability and enhanced pharmacokinetic profiles compared to thioether analogs (e.g., ). For instance, sulfones synthesized via H₂O₂/Na₂WO₄ oxidation achieve >90% yields without by-products .
- Trifluoromethyl Group: The 3-(trifluoromethyl)phenoxy substituent in the target compound may confer superior bioactivity over non-fluorinated analogs (e.g., 4-methoxyphenyl in ) due to increased electronegativity and metabolic resistance .
- Antimicrobial Activity: Thioether derivatives with pyridinyl or chlorophenyl groups (e.g., ) show moderate activity against P. aeruginosa (MIC: 31.25 μg/mL). The target compound’s sulfone group could enhance potency by improving target binding or resistance to enzymatic degradation.
Biological Activity
4-Ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone, commonly referred to as compound 1 , is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. The presence of the trifluoromethyl group and the triazole moiety suggests promising interactions with biological targets. This article reviews the biological activity of compound 1 based on diverse research findings.
The chemical structure of compound 1 can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂F₃N₃OS |
| Molecular Weight | 303.303 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 423.8 ± 55.0 °C |
| LogP | 3.76 |
The biological activity of compound 1 is largely attributed to its ability to interact with various cellular pathways. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and potentially leading to increased bioavailability in biological systems . The triazole ring is known for its role in inhibiting enzymes such as cytochrome P450, which is crucial in drug metabolism and synthesis pathways.
Anticancer Activity
Research has indicated that compound 1 exhibits significant anticancer properties. In a study conducted by the National Cancer Institute (NCI), it was tested against various human tumor cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer cells (A498). The results demonstrated selective growth inhibition, with some cell lines showing over 20% growth inhibition at a concentration of .
Table: Anticancer Activity of Compound 1
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | >20 |
| A549 (Lung Cancer) | >10 |
| A498 (Renal Cancer) | >15 |
Antimicrobial Properties
Compound 1 has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as , indicating strong antibacterial potential .
Case Studies
Several case studies have focused on the synthesis and evaluation of compounds related to triazoles and their derivatives. For instance, a study highlighted the synthesis of a series of trifluoromethylated compounds that exhibited selective cytotoxicity against specific cancer cell lines. These findings suggest that modifications in the molecular structure can lead to enhanced biological activity .
Q & A
Q. What are the common synthetic routes for synthesizing 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone?
- Methodological Answer : Synthesis typically involves:
- Trifluoromethyl Group Introduction : Reagents like trifluoromethyl iodide or sulfonic acid derivatives are used to attach the trifluoromethyl moiety to the phenyl ring .
- Triazole Ring Formation : Cyclization reactions between hydrazine derivatives and carbonyl compounds under controlled pH and temperature yield the 1,2,4-triazole core .
- Sulfone Oxidation : The methyl sulfone group is introduced via oxidation of thioether intermediates using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
- Phenoxy-Methyl Linkage : Alkylation or nucleophilic substitution reactions connect the phenoxymethyl group to the triazole ring .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing sulfone and trifluoromethyl groups .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity, especially for intermediates prone to side reactions .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar triazole derivatives .
Q. What structural features influence its reactivity and stability?
- Methodological Answer :
- Triazole Ring : The electron-deficient 1,2,4-triazole core facilitates nucleophilic substitution at the 3-position .
- Sulfone Group : Enhances electrophilicity and stability against hydrolysis compared to thioethers .
- Trifluoromethyl-Phenoxy Moiety : The electron-withdrawing trifluoromethyl group increases oxidative stability but may reduce solubility in polar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in triazole alkylation steps .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfone oxidation .
- Catalytic Systems : Palladium catalysts or phase-transfer agents improve regioselectivity in multi-step syntheses .
Q. What computational methods predict the compound’s biological activity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict interaction sites with biological targets like enzymes .
- Molecular Docking : Simulates binding affinities with receptors (e.g., kinase domains) using software like AutoDock Vina, validated against experimental IC values .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Reproduce experiments under identical conditions (e.g., pH, cell lines) to isolate variables .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to account for non-linear effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
